N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide is a chemical compound with the CAS number 874788-00-8. Its molecular formula is and it has a molecular weight of 345.5 g/mol. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic ring. Sulfonamides have various applications in pharmaceuticals and agriculture due to their antibacterial properties and ability to inhibit bacterial growth.
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide typically involves several steps, including the formation of the thiolane ring and subsequent sulfonamide formation.
Technical Details:
The molecular structure of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide features a benzene ring substituted with a sulfonamide group and a thiolane moiety. The presence of multiple functional groups contributes to its chemical properties.
CC(C)N(S(=O)(=O)c1ccc(C)cc1)C2CS(=O)(=O)C2=O
.N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions typical for sulfonamides, including:
Technical Details:
The reactivity of the compound is influenced by the electron-donating and withdrawing groups present on the benzene ring, which can affect its stability and reactivity.
The mechanism of action for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide primarily involves inhibition of bacterial folic acid synthesis. This occurs through:
Data: Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria.
While specific physical properties such as density and boiling point are not available, general characteristics include:
Key chemical properties include:
Relevant data on these properties should be confirmed through experimental analysis or manufacturer specifications.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has potential applications in:
This compound represents a significant area of interest for further research into its efficacy and potential applications in medicine and biochemistry.
CAS No.: 2226-71-3
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5